![molecular formula C14H23N3 B1274566 3-(4-Benzylpiperazin-1-yl)propan-1-amine CAS No. 4553-27-9](/img/structure/B1274566.png)
3-(4-Benzylpiperazin-1-yl)propan-1-amine
Overview
Description
3-(4-Benzylpiperazin-1-yl)propan-1-amine is a chemical compound that is part of a broader class of arylpiperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities, including interactions with various receptors and enzymes that are important in disease pathology. The benzylpiperazine moiety is a common feature in molecules that have been designed to target central nervous system receptors, such as serotonin receptors, which play a role in depression, anxiety, and other psychiatric disorders .
Synthesis Analysis
The synthesis of related arylpiperazine derivatives often involves multi-step organic reactions. For instance, novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors, with the synthesis process including the formation of the arylpiperazine moiety . Another example is the synthesis of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives through reductive amination using sodium cyanoborohydride . These methods highlight the versatility and adaptability of synthetic routes to produce compounds with the benzylpiperazine structure.
Molecular Structure Analysis
The molecular structure of compounds related to this compound is often characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy. X-ray crystallography provides detailed insights into the three-dimensional conformation of the molecules, which is crucial for understanding their potential interactions with biological targets . Density functional theory (DFT) calculations can further elucidate electronic structure properties, which are important for predicting reactivity and binding affinity .
Chemical Reactions Analysis
The chemical reactivity of arylpiperazine derivatives is influenced by the presence of functional groups and the overall electronic structure of the molecule. For example, the triazole and pyrimidine moieties in related compounds have been shown to possess a broad spectrum of biological properties, which can be fine-tuned through chemical modifications . The reactivity of these compounds can be studied using DFT to predict sites of chemical reactivity and to understand the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of arylpiperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly affect these properties, which in turn influences the pharmacokinetic and pharmacodynamic profiles of the compounds. Theoretical calculations of thermodynamic properties at various temperatures can provide additional insights into the stability and reactivity of these molecules .
Scientific Research Applications
Antimicrobial Properties
Studies have demonstrated the synthesis of novel compounds incorporating 3-(4-Benzylpiperazin-1-yl)propan-1-amine, showing significant antibacterial and antifungal activities. These compounds, through their structural modifications, have been shown to exhibit inhibitory effects against various microbial strains, highlighting their potential in developing new antimicrobial agents. Notable work in this area includes the synthesis of derivatives that were tested for in vitro antimicrobial activity, showing comparable efficacy to standard treatments. The antimicrobial efficacy was further supported by molecular docking studies, indicating a strong correlation between the structural features of these compounds and their inhibitory potency against target proteins involved in microbial metabolism and replication (Mandala et al., 2013).
Structural and Chemical Analysis
The chemical and structural aspects of derivatives of this compound have been explored to understand their conformation and potential interactions with biological molecules. Single crystal X-ray diffraction has been utilized to unambiguously establish the relative configurations within the synthesized structures, providing insights into their potential biological activities and interactions. This structural analysis is crucial for the rational design of compounds with enhanced biological efficacy and reduced off-target effects (Christensen et al., 2011).
Synthesis and Biological Evaluation
The compound and its derivatives have been synthesized using various chemical processes, including microwave-assisted synthesis, to enhance the efficiency and yield of the production process. These synthesized compounds have been evaluated for their biological activities, including their potential as ligands for serotonin receptors, which could have implications for developing treatments for neurological disorders. The synthesis process and the biological evaluation of these compounds underscore the versatility and potential therapeutic applications of this compound derivatives (Merugu et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZBCJSBHYEUAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389894 | |
Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4553-27-9 | |
Record name | 4-(Phenylmethyl)-1-piperazinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4553-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-benzylpiperazin-1-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.